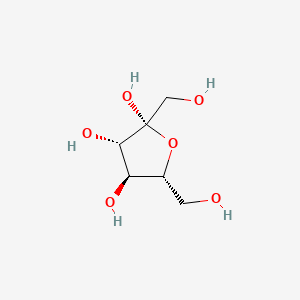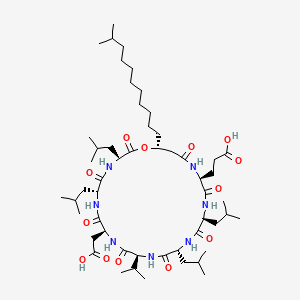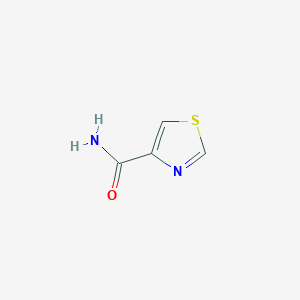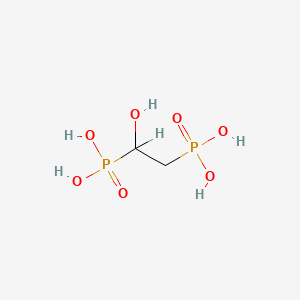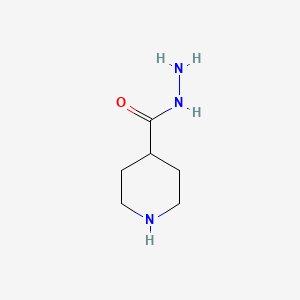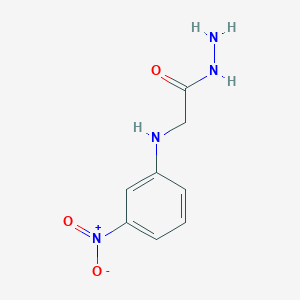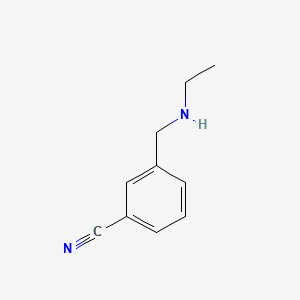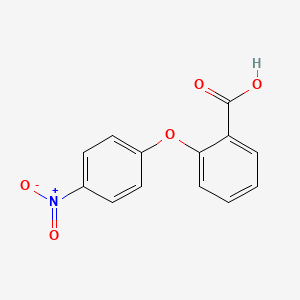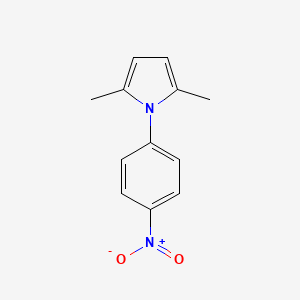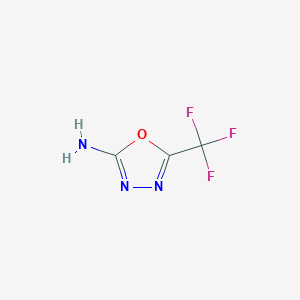
5-(Trifluoromethyl)-1,3,4-oxadiazol-2-amine
Übersicht
Beschreibung
The compound “5-(Trifluoromethyl)-1,3,4-oxadiazol-2-amine” is a chemical compound that contains a trifluoromethyl group. The trifluoromethyl group is a functional group that has the formula -CF3 . This group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group . It can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .
Synthesis Analysis
The synthesis of compounds containing a trifluoromethyl group can be achieved through various methods. One method involves the denitrogenative cyclization of vinyl azides with trifluoroacetic anhydride . Another method involves the [3 + 2]-cycloaddition of nitrile imines with CF3CN . Additionally, a method involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine has been reported .Molecular Structure Analysis
The molecular structure of “5-(Trifluoromethyl)-1,3,4-oxadiazol-2-amine” can be analyzed using various techniques. An analysis of the electronic properties can be carried out using the time-autonomous DFT technique, providing HOMO and LUMO energies . Molecular electrostatic potential (MEP), natural bond orbitals (NBO), and nonlinear optical (NLO) properties can also be reported .Chemical Reactions Analysis
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . Trifluoromethylation of carbon-centered radical intermediates has been described in recent advances .Physical And Chemical Properties Analysis
The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . The trifluoromethyl group occurs in certain pharmaceuticals, drugs, and abiotically synthesized natural fluorocarbon-based compounds .Wissenschaftliche Forschungsanwendungen
-
Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles
- Application : This compound is used in the synthesis of 5-trifluoromethyl 1,2,4-triazoles via the [3 + 2]-cycloaddition of nitrile imines .
- Method : The nitrile imines are generated in situ from hydrazonyl chloride with CF3CN, utilizing 2,2,2-trifluoroacetaldehyde O-(aryl)oxime as the precursor of trifluoroacetonitrile .
- Results : This method has been proven to be effective and has potential synthetic relevance .
-
- Application : Trifluoromethyl group-containing drugs have been approved by the FDA. The trifluoromethyl group can impart beneficial effects to lipophilicity, metabolic stability, conformational preference, and bioavailability .
- Method : The trifluoromethyl group is incorporated into potential drug molecules during their synthesis .
- Results : Over the past 20 years, 19 FDA-approved drugs have been developed that contain the trifluoromethyl group as one of the pharmacophores .
-
Synthesis of Trifluoromethylpyridines
- Application : This compound is used in the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients .
- Method : Various methods of synthesizing trifluoromethylpyridines have been reported .
- Results : More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names . Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries .
-
Development of Fluorinated Organic Compounds
- Application : The trifluoromethyl group is incorporated into potential drug molecules during their synthesis .
- Method : The trifluoromethyl group is incorporated into potential drug molecules during their synthesis .
- Results : Over the past 20 years, 19 FDA-approved drugs have been developed that contain the trifluoromethyl group as one of the pharmacophores .
-
Synthesis of Trifluoromethyl Alkyl Ethers
- Application : This compound can be used in the synthesis of trifluoromethyl alkyl ethers .
- Method : The procedure is applicable to the conversion of aliphatic alcohols into trifluoromethyl alkyl ethers, provided that the alcohol is primary .
- Results : This method has been proven to be effective for the synthesis of trifluoromethyl alkyl ethers .
-
Development of Fluorinated Organic Compounds
- Application : The trifluoromethyl group is incorporated into potential drug molecules during their synthesis .
- Method : The trifluoromethyl group is incorporated into potential drug molecules during their synthesis .
- Results : Over the past 20 years, 19 FDA-approved drugs have been developed that contain the trifluoromethyl group as one of the pharmacophores .
Safety And Hazards
The safety data sheet for a compound similar to “5-(Trifluoromethyl)-1,3,4-oxadiazol-2-amine” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Zukünftige Richtungen
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . The demand for trifluoromethyl derivatives has been increasing steadily in the last 30 years . Future research may focus on the development of new and creative approaches to broaden the scope of trifluoromethylation initiations, morphologies, and applications .
Eigenschaften
IUPAC Name |
5-(trifluoromethyl)-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2F3N3O/c4-3(5,6)1-8-9-2(7)10-1/h(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMBAPDLMDFSJBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NN=C(O1)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70335018 | |
| Record name | 5-(trifluoromethyl)-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70335018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Trifluoromethyl)-1,3,4-oxadiazol-2-amine | |
CAS RN |
768-29-6 | |
| Record name | 5-(trifluoromethyl)-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70335018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(trifluoromethyl)-1,3,4-oxadiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



